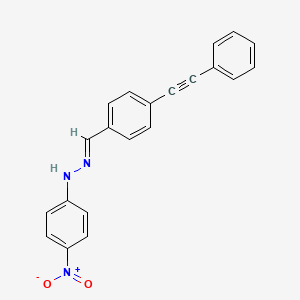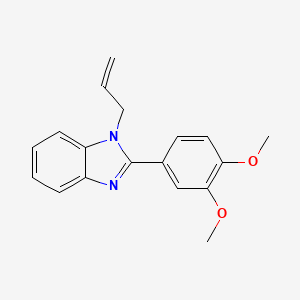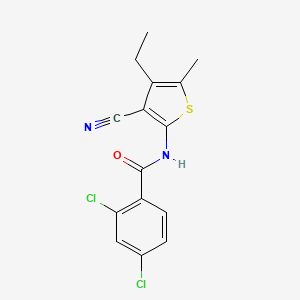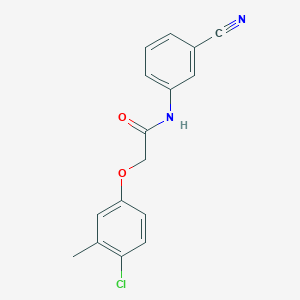
4-(phenylethynyl)benzaldehyde (4-nitrophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(phenylethynyl)benzaldehyde (4-nitrophenyl)hydrazone is a chemical compound that is widely used in scientific research for its unique properties. This compound is synthesized using a specific method, and its mechanism of action and biochemical effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 4-(phenylethynyl)benzaldehyde (4-nitrophenyl)hydrazone is not fully understood. However, it is believed to interact with specific proteins and enzymes, leading to changes in their activity and function. This compound has been shown to inhibit the activity of certain enzymes, making it a potential therapeutic agent for the treatment of certain diseases.
Biochemical and Physiological Effects:
4-(phenylethynyl)benzaldehyde (4-nitrophenyl)hydrazone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as to induce apoptosis in certain cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(phenylethynyl)benzaldehyde (4-nitrophenyl)hydrazone in lab experiments is its ability to act as a fluorescent probe. This makes it a useful tool for imaging and other analytical techniques. However, this compound also has some limitations. It is relatively expensive and may not be suitable for use in certain experimental conditions.
Orientations Futures
There are many potential future directions for research related to 4-(phenylethynyl)benzaldehyde (4-nitrophenyl)hydrazone. Some possible areas of investigation include the development of new fluorescent probes based on this compound, the identification of new therapeutic targets for this compound, and the investigation of its potential use in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of this compound.
Méthodes De Synthèse
The synthesis of 4-(phenylethynyl)benzaldehyde (4-nitrophenyl)hydrazone involves the reaction between 4-(phenylethynyl)benzaldehyde and 4-nitrophenylhydrazine in the presence of a catalyst. The reaction takes place under mild conditions and yields a yellow crystalline compound.
Applications De Recherche Scientifique
4-(phenylethynyl)benzaldehyde (4-nitrophenyl)hydrazone is widely used in scientific research for its ability to act as a fluorescent probe. This compound exhibits fluorescence in the visible region of the spectrum, making it suitable for use in fluorescence microscopy and other imaging techniques. It is also used in the development of biosensors and other analytical tools.
Propriétés
IUPAC Name |
4-nitro-N-[(E)-[4-(2-phenylethynyl)phenyl]methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-24(26)21-14-12-20(13-15-21)23-22-16-19-10-8-18(9-11-19)7-6-17-4-2-1-3-5-17/h1-5,8-16,23H/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIILUTMYLAXKCK-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=NNC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate](/img/structure/B5870492.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5870497.png)

![3-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5870514.png)
![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5870522.png)

![1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B5870535.png)

![3-methyl-N'-[(2-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5870541.png)


![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5870568.png)